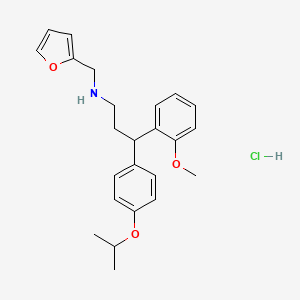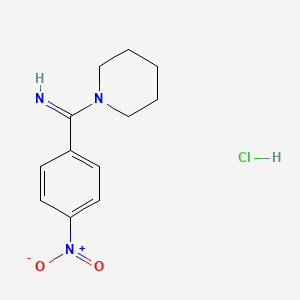![molecular formula C22H18ClN5O2 B4078787 1-[7-(4-chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2,5-pyrrolidinedione](/img/structure/B4078787.png)
1-[7-(4-chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2,5-pyrrolidinedione
Descripción general
Descripción
Compounds within the [1,2,4]triazolo[1,5-a]pyrimidine family, including ones with chlorophenyl and methylphenyl groups, are of significant interest due to their diverse biological activities and potential pharmaceutical applications. These compounds are synthesized through various methods, involving cyclization reactions and the formation of complex heterocyclic structures.
Synthesis Analysis
The synthesis of similar compounds typically involves cyclization reactions. For example, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was synthesized through the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2, showcasing a method that could potentially be adapted for the synthesis of the target compound (Repich et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds often features inversion dimers formed via hydrogen bonds, packed into layers by π-stacking interactions between aromatic systems. This complex interaction suggests a dense and stable crystalline structure, likely applicable to the target molecule, given its structural similarities (Repich et al., 2017).
Chemical Reactions and Properties
Compounds in this family participate in a variety of chemical reactions, with functionalities that allow for further derivatization. For instance, they can undergo reactions with various reagents to produce novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives, highlighting the chemical versatility and reactivity of these structures. Such reactivity is indicative of the potential chemical behaviors of the compound (El-Agrody et al., 2001).
Propiedades
IUPAC Name |
1-[7-(4-chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-13-2-4-14(5-3-13)17-12-18(15-6-8-16(23)9-7-15)28-21(24-17)25-22(26-28)27-19(29)10-11-20(27)30/h2-9,12,18H,10-11H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIQFBWPURCKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)N4C(=O)CCC4=O)N2)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[7-(4-Chlorophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxy-2-nitrophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4078709.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzamide](/img/structure/B4078710.png)
![6-amino-4-(2-ethoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078713.png)
![3-chloro-4-{[1-(3-hydroxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4078729.png)
![6-amino-4-(2-chloro-6-fluorophenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078731.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylpropanamide](/img/structure/B4078736.png)
![N-{[4-ethyl-5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4078740.png)


![4-(4-methoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4078753.png)
![N-methyl-1-{1-[1-(2,3,6-trifluorobenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanamine bis(trifluoroacetate)](/img/structure/B4078754.png)
![4-chloro-N-{1-[4-ethyl-5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4078762.png)
![4-{3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B4078781.png)
![N-cyclopropyl-2-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4078782.png)